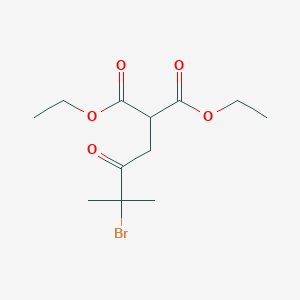
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their reactivity and versatility in organic synthesis, making them valuable intermediates in the preparation of various chemical compounds. This particular compound features a bromine atom, a methyl group, and a keto group attached to a butyl chain, which is further connected to a propanedioate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process can be summarized as follows:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with the bromine atom replaced by the nucleophile.
Reduction: Diethyl (3-hydroxy-3-methyl-2-oxobutyl)propanedioate.
Oxidation: Diethyl (3-carboxy-3-methyl-2-oxobutyl)propanedioate.
Applications De Recherche Scientifique
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate involves its reactivity as a malonic ester. The compound can undergo nucleophilic substitution, reduction, and oxidation reactions, which are facilitated by the presence of the bromine atom, keto group, and ester moieties. These functional groups allow the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonic ester without the bromine and keto groups.
Diethyl (3-chloro-3-methyl-2-oxobutyl)propanedioate: Similar structure but with a chlorine atom instead of bromine.
Diethyl (3-methyl-2-oxobutyl)propanedioate: Lacks the halogen atom.
Uniqueness
Diethyl (3-bromo-3-methyl-2-oxobutyl)propanedioate is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom, keto group, and ester moieties makes it a valuable intermediate for synthesizing a wide range of chemical compounds .
Propriétés
Numéro CAS |
113279-73-5 |
|---|---|
Formule moléculaire |
C12H19BrO5 |
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
diethyl 2-(3-bromo-3-methyl-2-oxobutyl)propanedioate |
InChI |
InChI=1S/C12H19BrO5/c1-5-17-10(15)8(11(16)18-6-2)7-9(14)12(3,4)13/h8H,5-7H2,1-4H3 |
Clé InChI |
MENWLOLHBPNDEG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C(C)(C)Br)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


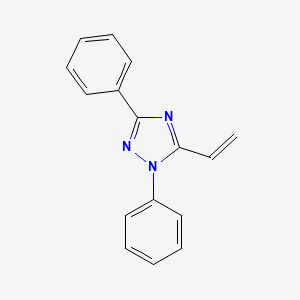
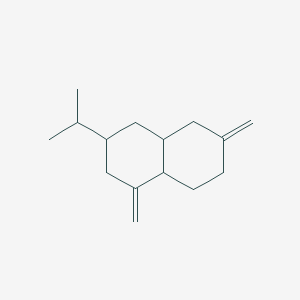
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
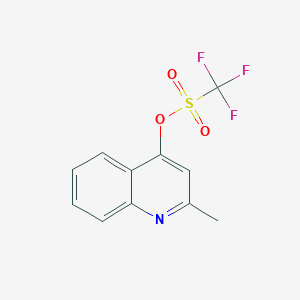
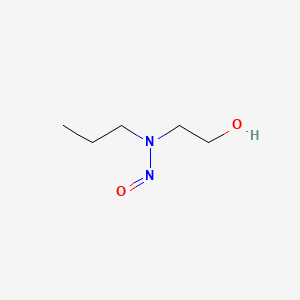
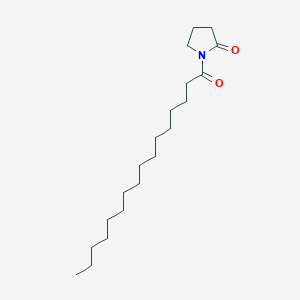
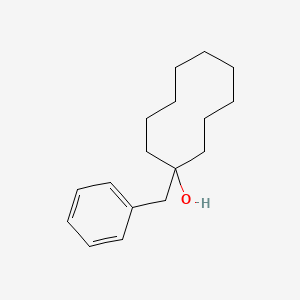
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
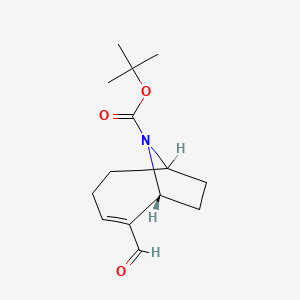
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)




